molecular formula C15H15NO3 B14913685 N-benzyl-2-hydroxy-4-methoxybenzamide

N-benzyl-2-hydroxy-4-methoxybenzamide

Cat. No.: B14913685
M. Wt: 257.28 g/mol
InChI Key: JMVHIRYAUQJPPR-UHFFFAOYSA-N
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Description

N-Benzyl-2-hydroxy-4-methoxybenzamide (: 610320-51-9) is an organic compound with the molecular formula C 15 H 15 NO 3 and a molecular weight of 257.28 g/mol . This benzamide derivative serves as a valuable building block and reference standard in medicinal chemistry and pharmaceutical research, particularly in the synthesis and study of novel bioactive molecules. The structure of this compound, featuring both hydroxy and methoxy functional groups on the aromatic ring, is of significant interest in the design of compounds with potential biological activity. Research indicates that the presence of hydroxy and methoxy groups on the phenyl ring can substantially enhance a molecule's antioxidative properties . These groups can donate hydrogen atoms or electrons to stabilize free radicals, making derivatives with such substitutions prime candidates for investigating pathways related to oxidative stress . Furthermore, structural analogs within the benzamide family have been explored for their antiproliferative activity against various human cancer cell lines and for their antibacterial properties, highlighting the research utility of this chemical scaffold . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-benzyl-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-19-12-7-8-13(14(17)9-12)15(18)16-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

JMVHIRYAUQJPPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structural and Electronic Properties

The substituents on the benzamide scaffold significantly influence molecular conformation, solubility, and reactivity. Key analogs include:

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
  • Substituents : Bromo (4-position), methoxy (4-position), nitro (2-position).
  • Key Features: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, while the methoxy group is electron-donating. This creates a polarized electronic environment.
4-Chloro-N-(2-methoxyphenyl)benzamide
  • Substituents : Chloro (4-position), methoxy (2-position).
  • Key Features : The chloro group enhances lipophilicity, while the methoxy group at the ortho position introduces steric hindrance. Single-crystal X-ray analysis shows a planar amide linkage with C=O bond lengths of ~1.22 Å, typical for benzamides .
N-(4-Ethylbenzoyl)-2-Hydroxy-N-methylbenzamide
  • Substituents : Ethyl (4-position), methyl (amide nitrogen), hydroxyl (2-position).
  • Key Features : The ethyl group increases hydrophobicity, while the hydroxyl group enables hydrogen bonding. $^1$H NMR data (δ 8.08 ppm for aromatic protons) indicate a deshielded environment due to electron-withdrawing effects of the carbonyl group .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Substituents : Methoxy (4-position), thiazolyl heterocycle.
  • Heterocyclic substituents often enhance binding to biological targets compared to simple aryl groups .

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy
  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups show broad O–H stretches (~3200–3600 cm$^{-1}$), whereas methoxy groups exhibit strong C–O stretches near 1250 cm$^{-1}$. In compounds like N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (), these bands are critical for confirming substituent identity .
Nuclear Magnetic Resonance (NMR)
  • Aromatic Proton Shifts :
    • N-Benzyl-2-hydroxy-4-methoxybenzamide (estimated) : The hydroxyl group at C2 would deshield adjacent protons (e.g., C3 and C6), likely appearing downfield (δ 7.0–8.0 ppm).
    • 4-Chloro-N-(2-methoxyphenyl)benzamide : Aromatic protons resonate at δ 7.93 (d, J=8.0 Hz), influenced by chloro and methoxy substituents .
    • N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide : The ethyl group’s protons appear as a triplet (δ 1.25 ppm), while N-methyl protons resonate at δ 2.79 ppm .
Mass Spectrometry (MS)
  • Molecular ion peaks (e.g., m/z 284 for N-(4-ethylbenzoyl)-2-hydroxy-N-methylbenzamide) confirm molecular weights and fragmentation patterns. The target compound’s estimated molecular weight is ~333 g/mol (C${21}$H${19}$NO$_3$), assuming a benzyl substitution .

Biological Activity

N-benzyl-2-hydroxy-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a hydroxyl group and a methoxy group attached to the aromatic ring. This unique structure contributes to its chemical reactivity and biological properties. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the methoxy group influences lipophilicity and solubility.

Compound Name Structure Features Unique Properties
This compoundHydroxy and methoxy groups on aromatic ringExhibits potential antimicrobial and anticancer properties
N-benzyl-4-hydroxybenzamideHydroxy group at para positionStrong antibacterial activity
N-(Benzyl carbamothioyl)-2-hydroxy substituted benzamideThioamide functionalityEnhanced antifungal properties

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that similar benzamide derivatives possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

Antioxidative Activity

In addition to its antimicrobial and anticancer effects, this compound demonstrates antioxidative properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is particularly beneficial in preventing cellular aging and reducing the risk of chronic diseases associated with oxidative stress .

Case Studies

  • Antiproliferative Activity : A study focused on the antiproliferative effects of various benzamide derivatives, including this compound. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate potency compared to other tested compounds .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it inhibits HDAC8, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes. This finding supports the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-hydroxy-4-methoxybenzamide, and how are reaction yields optimized?

  • Methodology : The compound can be synthesized via amide coupling reactions using benzylamine derivatives and activated carboxylic acids (e.g., acyl chlorides). For example, describes a protocol where 2-hydroxy-N-methylbenzamide reacts with 4-ethylbenzoyl chloride under basic conditions to yield analogous structures with 84% efficiency after HPLC purification. Key optimization steps include:

  • Catalyst selection : Use of pyridine or sodium carbonate to neutralize HCl byproducts .
  • Temperature control : Reflux conditions (e.g., 100°C in water baths) to accelerate reaction rates .
  • Purification : Column chromatography or recrystallization (e.g., methanol) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and amide bond formation. For example, in , distinct chemical shifts at δ 10–12 ppm (hydroxy protons) and δ 165–170 ppm (carbonyl carbons) validate the structure.
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Q. How is the biological activity of this compound screened in preliminary studies?

  • Methodology :

  • Enzyme inhibition assays : Testing against targets like MMP-9/MMP-13 or NF-κB using fluorogenic substrates (e.g., reports IC₅₀ values for related benzamide inhibitors).
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .
  • Antimicrobial screening : Disk diffusion or microdilution methods to assess activity against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

  • Methodology :

  • Substituent variation : Modify the benzyl or methoxy groups to alter steric/electronic effects. shows that hydroxyl/methoxy substitutions on the benzylidene moiety enhance antioxidant activity.
  • Bioisosteric replacement : Replace the amide bond with thioureas or hydrazides (e.g., achieved 7% yield for a thioamide variant using Lawesson’s reagent) .
  • Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like COX-2 or MMPs .

Q. What crystallographic data are available for this compound derivatives, and how are they interpreted?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example:

  • In , a related nitro-substituted benzamide showed a dihedral angle of 85.3° between aromatic rings, influencing solubility .
  • Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize crystal lattices, as seen in for 4-chloro-N-(2-methoxyphenyl)benzamide .

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Ensure consistent conditions (e.g., pH, temperature, substrate concentration). notes that MMP inhibition assays require Zn²⁺-containing buffers for accurate results .
  • Cell line validation : Use authenticated cell lines to minimize variability (e.g., ATCC-certified lines) .
  • Meta-analysis : Compare data across multiple studies (e.g., vs. 14) to identify trends in substituent effects .

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodology :

  • Hazard assessment : Conduct differential scanning calorimetry (DSC) to detect thermal instability (e.g., warns of decomposition risks for anomeric amides) .
  • Mutagenicity testing : Ames II assays (e.g., found mutagenicity comparable to benzyl chloride) .
  • PPE and ventilation : Use fume hoods, nitrile gloves, and eye protection during synthesis .

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